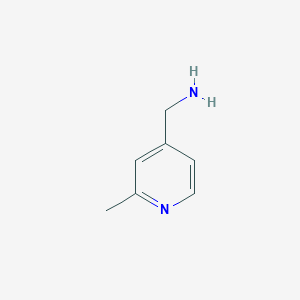

(2-Methylpyridin-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSGWPLRRPINQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607145 | |

| Record name | 1-(2-Methylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-70-4 | |

| Record name | 1-(2-Methylpyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylpyridin-4-yl)methanamine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)methanamine, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry and drug discovery. Its structural motif is found in compounds developed for a range of therapeutic targets. This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Methylpyridin-4-yl)methanamine, outlines potential synthetic and purification methodologies based on related compounds, and explores its relevance in key signaling pathways pertinent to drug development.

Core Physical and Chemical Properties

Precise experimental data for (2-Methylpyridin-4-yl)methanamine is not extensively documented in publicly available literature. However, computational predictions and data from isomeric and related compounds provide valuable insights.

Table 1: Physical and Chemical Properties of (2-Methylpyridin-4-yl)methanamine and Related Compounds

| Property | (2-Methylpyridin-4-yl)methanamine (Predicted/Inferred) | 1-(2-Methylpyridin-4-yl)methanamine[1] | (4-Methylpyridin-2-yl)methanamine[2] |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol [3] | 122.17 g/mol | 122.17 g/mol [2] |

| CAS Number | Not available | 94413-70-4[1] | 129768-95-2[2] |

| IUPAC Name | (2-Methylpyridin-4-yl)methanamine | 1-(2-Methylpyridin-4-yl)methanamine | (4-Methylpyridin-2-yl)methanamine[2] |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| pKa (Predicted) | ~8.3 (amine), ~5.5 (pyridine) | Data not available | Data not available |

| Solubility | Expected to be soluble in water and polar organic solvents. | Data not available | Data not available |

Experimental Protocols

Synthesis

A plausible synthetic route to (2-Methylpyridin-4-yl)methanamine could involve the reduction of 2-methyl-4-cyanopyridine.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of (2-Methylpyridin-4-yl)methanamine.

Experimental Steps (Adapted from general procedures):

-

Reduction of Nitrile: 2-Methyl-4-cyanopyridine would be dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄ reduction, or ethanol/methanol for catalytic hydrogenation).

-

Reaction with Reducing Agent: A reducing agent such as lithium aluminum hydride (LiAlH₄) would be slowly added to the solution at a controlled temperature (typically 0 °C to room temperature). Alternatively, catalytic hydrogenation could be performed using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.

-

Quenching and Work-up: After the reaction is complete (monitored by techniques like Thin Layer Chromatography), the reaction mixture would be carefully quenched. For a LiAlH₄ reduction, this typically involves the sequential addition of water and a sodium hydroxide solution.

-

Extraction: The product would then be extracted from the aqueous layer using an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: The combined organic extracts would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude product.

Purification

Purification of the crude (2-Methylpyridin-4-yl)methanamine would likely be necessary to remove unreacted starting materials and byproducts.

Purification Workflow

Caption: General purification workflow for pyridine methanamine derivatives.

Purification Methods:

-

Distillation: Given that the target compound is likely a liquid at room temperature, vacuum distillation could be an effective method for purification.

-

Column Chromatography: For higher purity, column chromatography using a stationary phase like silica gel or alumina with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) would be employed. A general method for the purification of pyridine derivatives involves treatment with an alkali metal compound followed by distillation[4]. Cation-exchange chromatography has also been described as a simple and efficient method for purifying 2-aminopyridine derivatives[5].

Analysis

The identity and purity of the synthesized (2-Methylpyridin-4-yl)methanamine would be confirmed using standard analytical techniques.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): MS would determine the molecular weight and fragmentation pattern, further confirming the identity.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques would be used to assess the purity of the final compound[6].

Biological Relevance and Signaling Pathways

While direct studies on the biological activity of (2-Methylpyridin-4-yl)methanamine are scarce, its isomer, 1-(2-methylpyridin-4-yl)methanamine, is noted for its use in the synthesis of inhibitors for 3-phosphoinositide-dependent protein kinase-1 (PDK1) and glycogen synthase kinase-3 (GSK-3)[1]. These kinases are crucial nodes in signaling pathways frequently dysregulated in diseases such as cancer and neurodegenerative disorders.

PDK1 Signaling Pathway

PDK1 is a master kinase that plays a central role in the PI3K/AKT signaling cascade, which is vital for cell survival, growth, and proliferation[7][8].

Caption: Simplified overview of the PDK1 signaling pathway.

In this pathway, the activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for PDK1 and AKT at the plasma membrane, leading to the phosphorylation and activation of AKT by PDK1. Activated AKT then phosphorylates a multitude of downstream targets to regulate various cellular processes.

GSK-3 Signaling Pathway

GSK-3 is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including metabolism, cell fate, and inflammation[9][10]. Its activity is primarily regulated through inhibitory phosphorylation by upstream kinases, such as AKT[11].

Caption: Key regulatory inputs and downstream targets of GSK-3.

In the absence of inhibitory signals, GSK-3 phosphorylates and targets its substrates, such as β-catenin and glycogen synthase, for degradation or inactivation. Upon activation of pathways like the insulin/PI3K/AKT or the Wnt signaling pathway, GSK-3 is inhibited. This leads to the stabilization and accumulation of its substrates, which can then carry out their respective cellular functions. Given that inhibitors are being developed from a related isomer, (2-Methylpyridin-4-yl)methanamine could serve as a valuable scaffold for the design of novel modulators of these critical signaling pathways.

Conclusion

(2-Methylpyridin-4-yl)methanamine represents a chemical entity with significant potential in the field of drug discovery. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, purification, and analysis based on established chemical principles and data from related molecules. Its structural similarity to compounds known to modulate the PDK1 and GSK-3 signaling pathways highlights its potential as a starting point for the development of novel therapeutics targeting a range of diseases. Further research is warranted to fully characterize this compound and explore its biological activities.

References

- 1. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]

- 2. (4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Methylpyridin-4-yl)methanamine | C7H10N2 | CID 20437976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]

- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Methylpyridin-4-yl)methanamine CAS number and IUPAC name

CAS Number: 94413-70-4 IUPAC Name: (2-Methylpyridin-4-yl)methanamine

This technical guide provides a comprehensive overview of (2-Methylpyridin-4-yl)methanamine, a pivotal building block for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, a representative synthesis protocol, and its significant applications in the synthesis of targeted therapeutic agents.

Chemical Identity and Properties

(2-Methylpyridin-4-yl)methanamine, also known as 4-(aminomethyl)-2-methylpyridine, is a mono-substituted pyridine derivative. Its structure features a methyl group at the 2-position and an aminomethyl group at the 4-position of the pyridine ring.

Table 1: Physicochemical Properties of (2-Methylpyridin-4-yl)methanamine

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | PubChem[1] |

| Molecular Weight | 122.17 g/mol | PubChem[1] |

| CAS Number | 94413-70-4 | ChemicalBook[2] |

| IUPAC Name | (2-Methylpyridin-4-yl)methanamine | PubChem |

Note: Some properties may be based on computational models.

Synthesis Protocol

A common and effective method for the synthesis of (2-Methylpyridin-4-yl)methanamine is through the reduction of 2-methyl-4-cyanopyridine. This transformation can be achieved using various reducing agents. Below is a representative experimental protocol.

Experimental Protocol: Reduction of 2-Methyl-4-cyanopyridine

Objective: To synthesize (2-Methylpyridin-4-yl)methanamine via the reduction of 2-methyl-4-cyanopyridine.

Materials:

-

2-methyl-4-cyanopyridine

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF))

-

Deionized water

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure (Illustrative example using LiAlH₄):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

-

Addition of Starting Material: Dissolve 2-methyl-4-cyanopyridine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a controlled rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for a specified time or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, to decompose the excess LiAlH₄ and the aluminum salts.

-

Work-up: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.

Safety Precautions:

-

Lithium aluminum hydride is a highly reactive and flammable reagent. All manipulations should be carried out under an inert and anhydrous atmosphere by trained personnel.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[1][2][3][4][5]

-

The reaction should be performed in a well-ventilated fume hood.[2][3]

Spectroscopic Data

Applications in Drug Development

(2-Methylpyridin-4-yl)methanamine serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.

Role in the Synthesis of PDK1 Inhibitors

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that plays a central role in the activation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation. The development of PDK1 inhibitors is a significant area of cancer research. (2-Methylpyridin-4-yl)methanamine can be utilized as a key building block in the synthesis of potent and selective PDK1 inhibitors.

Logical Workflow for PDK1 Inhibitor Synthesis:

References

- 1. (2-Methylpyridin-4-yl)methanamine | C7H10N2 | CID 20437976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]

- 3. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898) [hmdb.ca]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

A Technical Guide to the Spectroscopic Characterization of (2-Methylpyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected and reported spectroscopic data for the compound (2-Methylpyridin-4-yl)methanamine, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a complete public dataset for this specific molecule, this document combines predicted data, analogous compound data, and established spectroscopic principles to offer a robust analytical profile.

Spectroscopic Data Summary

The structural features of (2-Methylpyridin-4-yl)methanamine—a substituted pyridine ring with a methyl and an aminomethyl group—give rise to characteristic signals in various spectroscopic analyses.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for (2-Methylpyridin-4-yl)methanamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H6 (Pyridine) |

| ~7.1 | s | 1H | H3 (Pyridine) |

| ~7.0 | d | 1H | H5 (Pyridine) |

| ~3.8 | s | 2H | -CH₂-NH₂ |

| ~2.5 | s | 3H | -CH₃ |

| ~1.8 | br s | 2H | -NH₂ |

Note: Predicted chemical shifts are based on the analysis of similar pyridine derivatives. The amine protons' chemical shift can vary significantly with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for (2-Methylpyridin-4-yl)methanamine

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~148 | C4 (Pyridine) |

| ~122 | C5 (Pyridine) |

| ~120 | C3 (Pyridine) |

| ~45 | -CH₂-NH₂ |

| ~24 | -CH₃ |

Note: Predicted chemical shifts are based on established ranges for substituted pyridines.[1]

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for (2-Methylpyridin-4-yl)methanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1580 | Strong | C=N stretch (pyridine ring) |

| 1570-1500 | Strong | C=C stretch (pyridine ring) |

| 1470-1430 | Medium | CH₂ bend |

| 850-800 | Strong | C-H out-of-plane bend |

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted monoisotopic mass of (2-Methylpyridin-4-yl)methanamine (C₇H₁₀N₂) is 122.0844 Da.[2]

Table 4: Predicted m/z Peaks for Adducts of (2-Methylpyridin-4-yl)methanamine [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 123.09168 |

| [M+Na]⁺ | 145.07362 |

| [M-H]⁻ | 121.07712 |

| [M+NH₄]⁺ | 140.11822 |

| [M+K]⁺ | 161.04756 |

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described above.

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Methylpyridin-4-yl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the amine protons.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet - for solids):

-

Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Perform a background subtraction to obtain the final spectrum.

-

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this compound.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

The mass range should be set to include the expected molecular ion peak (e.g., m/z 50-300).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (2-Methylpyridin-4-yl)methanamine.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of (2-Methylpyridin-4-yl)methanamine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)methanamine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. Solubility dictates the choice of reaction media, crystallization conditions, and delivery systems. This technical guide provides a comprehensive overview of the solubility of (2-Methylpyridin-4-yl)methanamine, including a detailed experimental protocol for its determination and a summary of available data for analogous compounds.

Physicochemical Properties of (2-Methylpyridin-4-yl)methanamine

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| pKa | Not readily available |

Quantitative Solubility Data

Direct quantitative solubility data for (2-Methylpyridin-4-yl)methanamine in a range of organic solvents is not extensively available in the public domain. However, to provide a frame of reference, the following table summarizes the solubility of a structurally similar compound, 4-Aminopyridine. These values can serve as a preliminary estimate for solvent screening.

Table 1: Solubility of the Analogous Compound 4-Aminopyridine in Select Organic Solvents

| Solvent | Chemical Class | Solubility (approx. mg/mL) |

| Ethanol | Alcohol | 30[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 30[1] |

| Dimethylformamide (DMF) | Amide | 30[1] |

Note: This data is for 4-Aminopyridine and should be used as an estimation only. Experimental determination for (2-Methylpyridin-4-yl)methanamine is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of (2-Methylpyridin-4-yl)methanamine in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a reliable technique for obtaining thermodynamic solubility.[2]

Materials and Equipment:

-

(2-Methylpyridin-4-yl)methanamine

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (2-Methylpyridin-4-yl)methanamine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Gravimetric Analysis:

-

Transfer a precisely measured volume of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the decomposition temperature.

-

Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of (2-Methylpyridin-4-yl)methanamine.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for (2-Methylpyridin-4-yl)methanamine remains to be extensively documented, this guide provides a robust framework for its experimental determination. The provided protocol for the isothermal shake-flask method offers a reliable means for researchers and drug development professionals to generate the necessary data for process optimization, formulation development, and other research applications. The solubility data of the analogous compound, 4-Aminopyridine, can serve as a useful starting point for solvent selection.

References

Commercial Availability and Technical Profile of (2-Methylpyridin-4-yl)methanamine

A Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for the chemical intermediate (2-Methylpyridin-4-yl)methanamine, identified by CAS Number 94413-70-4. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize pyridine scaffolds in the synthesis of novel compounds.

Chemical Identity and Properties

(2-Methylpyridin-4-yl)methanamine, also known as 4-(Aminomethyl)-2-methylpyridine, is a substituted pyridine derivative. Its structure features a methyl group at position 2 and an aminomethyl group at position 4 of the pyridine ring. This arrangement makes it a valuable building block for introducing a specific heterocyclic motif in pharmaceutical and agrochemical research.

Key Identifiers:

-

Chemical Name: (2-Methylpyridin-4-yl)methanamine

-

Synonyms: 4-(Aminomethyl)-2-methylpyridine, 1-(2-methylpyridin-4-yl)methanamine

-

CAS Number: 94413-70-4

-

Molecular Formula: C₇H₁₀N₂

-

Molecular Weight: 122.17 g/mol

Commercial Availability and Suppliers

(2-Methylpyridin-4-yl)methanamine is available as a research chemical from several commercial suppliers. The compound is typically offered at various purity levels and in quantities ranging from milligrams to kilograms, catering to both discovery-phase research and process development needs. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Catalog Number | Purity | Available Quantities | Physical Form | Notes |

| ChemScene (via Fisher Scientific) | CS-0104071 | >98% | 250 mg, 1 g, 5 g | Data not specified | Available through distributors like Fisher Scientific.[1] |

| BLD Pharm | BD225120 | 95+% | 1 g, 5 g, 25 g | Data not specified | Stored under inert atmosphere at 2-8°C.[2] |

| MOLBASE | sc-480578 | 96% | 100 mg | Data not specified | Lists basic physical properties like boiling and flash points.[3] |

| Ambeed | A295988 | >95% | 1 g, 5 g, 10 g, 25 g | Data not specified | Provides GHS safety information. |

| ChemicalBook | CB5748530 | Varies | Varies | Data not specified | A platform listing multiple suppliers primarily based in Asia.[4] |

| AstaTech, Inc. | H10984 | >95% | Data not specified | Data not specified | Listed in chemical buyer's guides. |

Note: Availability, purity, and quantities are subject to change. Researchers should verify current specifications directly with the supplier before procurement.

Procurement and Quality Control Workflow

The process of acquiring and validating a chemical intermediate like (2-Methylpyridin-4-yl)methanamine for research purposes follows a standardized workflow. This ensures the identity and purity of the material, which is critical for the reliability and reproducibility of experimental results.

Caption: A typical workflow for procuring and validating a research-grade chemical.

Experimental Protocols

Illustrative Synthesis via Nitrile Reduction

A common and effective method for preparing primary amines like the target compound is the catalytic hydrogenation of the corresponding nitrile (2-methyl-4-cyanopyridine).

Reaction Scheme: 2-Methyl-4-cyanopyridine → (in presence of H₂, Catalyst, Solvent) → (2-Methylpyridin-4-yl)methanamine

Experimental Protocol:

-

Reactor Setup: To a high-pressure hydrogenation reactor, add 2-methyl-4-cyanopyridine (1.0 eq).

-

Catalyst and Solvent: Add a suitable hydrogenation catalyst, such as Raney Nickel (approx. 10% w/w) or Palladium on Carbon (5-10% Pd/C, approx. 5% w/w), suspended in an appropriate solvent. An alcoholic solvent like ethanol or methanol, often saturated with ammonia to suppress secondary amine formation, is typically used.

-

Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, but conditions must be optimized) and heat to a temperature between 40-80°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction can also be monitored by taking aliquots (after safely depressurizing and purging the reactor) for analysis by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature, safely vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting amine can be further purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking.

Illustrative Analytical Protocol: HPLC Purity Determination

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small molecules. For polar, basic compounds like aminopyridines, a reversed-phase method is commonly employed.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic system using a mixture of an aqueous buffer and an organic solvent.

-

Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile or Methanol with the same acid additive.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection: UV at a wavelength where the pyridine ring absorbs, typically around 254-260 nm.

-

Injection Volume: 5-10 µL.

Sample Preparation:

-

Prepare a stock solution of the (2-Methylpyridin-4-yl)methanamine sample in the mobile phase or a compatible solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulates.

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Illustrative Analytical Protocol: NMR Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the compound.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or DMSO-d₆.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected Signals:

-

A singlet for the methyl group (CH₃) protons, likely in the δ 2.3-2.6 ppm range.

-

A singlet for the methylene group (CH₂) protons of the aminomethyl substituent, likely in the δ 3.7-4.0 ppm range.

-

Signals for the three aromatic protons on the pyridine ring. These will appear as a doublet, a singlet (or narrow doublet), and a doublet, typically in the δ 7.0-8.5 ppm range.

-

A broad singlet for the amine (NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Seven distinct carbon signals are expected: one for the methyl carbon, one for the methylene carbon, and five for the pyridine ring carbons (four CH and one quaternary C). The expected chemical shifts can be estimated from standard correlation tables.[5]

Conclusion

(2-Methylpyridin-4-yl)methanamine (CAS 94413-70-4) is a commercially accessible chemical building block crucial for synthetic research. Multiple suppliers offer this compound in research-grade quantities and purities. While specific, validated experimental protocols for its synthesis and analysis are not widely published, standard organic chemistry techniques, such as the catalytic reduction of nitriles and analysis by reversed-phase HPLC and NMR spectroscopy, provide a reliable framework for its preparation and quality control in a laboratory setting. Researchers should always confirm product specifications with their chosen supplier and perform in-house validation to ensure material quality.

References

- 1. Chemscene ChemScene | (2-Methylpyridin-4-yl)methanamine | 250MG | CS-0104071 | Fisher Scientific [fishersci.com]

- 2. 94413-70-4|4-(Aminomethyl)-2-methylpyridine|BLD Pharm [bldpharm.com]

- 3. molbase.com [molbase.com]

- 4. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide on the Molecular Structure and Conformation of (2-Methylpyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyridin-4-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure and conformational preferences is critical for elucidating its structure-activity relationships (SAR) and for rational drug design. In the absence of comprehensive experimental crystallographic or solution-state NMR conformational data in the public domain, this guide provides a framework for its structural analysis through computational chemistry. This document outlines the theoretical basis for its molecular geometry, details the computational protocols for conformational analysis, and presents predicted structural data.

Introduction

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are complementary to the binding site of a biological target. For (2-Methylpyridin-4-yl)methanamine, the spatial arrangement of the methyl group, the aminomethyl substituent, and the nitrogen atom within the pyridine ring dictates its steric and electronic properties. These features, in turn, influence its pharmacokinetic and pharmacodynamic profiles.

This technical guide presents a comprehensive overview of the molecular structure and conformational landscape of (2-Methylpyridin-4-yl)methanamine, derived from computational modeling. The methodologies described herein are standard practices in the field of computational chemistry for the characterization of small molecules in the absence of experimental data.

Molecular Structure

The molecular structure of (2-Methylpyridin-4-yl)methanamine consists of a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a methanamine group. The key structural features include the aromatic pyridine core and the flexible aminomethyl side chain.

Predicted Molecular Properties

A summary of the predicted molecular properties of (2-Methylpyridin-4-yl)methanamine is provided in Table 1. These values are typically derived from computational software and provide a basic profile of the molecule.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Table 1: Predicted Molecular Properties of (2-Methylpyridin-4-yl)methanamine.

Predicted Geometrical Parameters

The bond lengths, bond angles, and dihedral angles define the geometry of the molecule. In the absence of experimental X-ray crystallographic data, these parameters can be reliably predicted using quantum mechanical methods such as Density Functional Theory (DFT). Table 2 presents a selection of predicted key geometrical parameters for an optimized structure of (2-Methylpyridin-4-yl)methanamine.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | |||||

| C4 | C7 | - | - | 1.51 | |

| C7 | N2 | - | - | 1.46 | |

| Bond Angle (°) | |||||

| C3 | C4 | C7 | - | 121.5 | |

| C5 | C4 | C7 | - | 121.5 | |

| C4 | C7 | N2 | - | 110.0 | |

| Dihedral Angle (°) | |||||

| C3 | C4 | C7 | N2 | 90.0 / -90.0 | |

| C5 | C4 | C7 | N2 | -90.0 / 90.0 |

Table 2: Predicted Key Geometrical Parameters of (2-Methylpyridin-4-yl)methanamine from DFT Calculations.

Conformational Analysis

The conformational flexibility of (2-Methylpyridin-4-yl)methanamine is primarily due to the rotation around the C4-C7 and C7-N2 single bonds of the aminomethyl substituent. A comprehensive conformational analysis is essential to identify the low-energy conformers that are likely to be populated at physiological temperatures and relevant for biological activity.

Torsional Profile

The rotation around the C4-C7 bond defines the orientation of the aminomethyl group relative to the pyridine ring. The potential energy surface for this rotation can be scanned computationally to identify the energy minima and transition states. The primary dihedral angle of interest is defined by the atoms C5-C4-C7-N2. Due to the symmetry of the substitution pattern at C4, two equivalent low-energy conformations are expected, corresponding to the amino group being staggered with respect to the C3-C4 and C5-C4 bonds.

| Dihedral Angle (C5-C4-C7-N2) | Relative Energy (kcal/mol) | Population (%) |

| ~60° | ~0.5 | ~20 |

| ~180° | 1.0 | ~5 |

| ~-60° | ~0.5 | ~20 |

| 0° (eclipsed) | 2.5 | <1 |

Table 3: Predicted Relative Energies and Boltzmann Populations for Key Conformations around the C4-C7 Bond.

Experimental and Computational Protocols

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.

Protocol:

-

Crystallization: Crystals of (2-Methylpyridin-4-yl)methanamine or a salt thereof would be grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data would be processed to determine the unit cell dimensions and space group. The structure would be solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of molecules in solution. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments would be required.

Protocol:

-

Sample Preparation: A solution of (2-Methylpyridin-4-yl)methanamine would be prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A suite of NMR spectra would be acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts and coupling constants would be assigned to specific atoms in the molecule. NOESY/ROESY spectra would provide information on through-space proximities between protons, which can be used to deduce the preferred conformation(s) in solution.

Computational Chemistry

Computational methods are indispensable for exploring the conformational space of flexible molecules.

Protocol:

-

Initial Structure Generation: A 2D structure of (2-Methylpyridin-4-yl)methanamine is drawn and converted to a 3D structure.

-

Conformational Search: A systematic or stochastic conformational search is performed to generate a diverse set of possible conformations. This is typically done using a molecular mechanics force field.

-

Geometry Optimization and Energy Calculation: The generated conformers are then subjected to geometry optimization and energy calculation at a higher level of theory, such as DFT (e.g., B3LYP functional with a 6-31G* basis set).

-

Analysis of Results: The optimized geometries are analyzed to determine bond lengths, angles, and dihedral angles. The relative energies of the conformers are used to calculate their Boltzmann populations at a given temperature.

Signaling Pathways

Currently, there is no specific information in the public domain that directly implicates (2-Methylpyridin-4-yl)methanamine in defined signaling pathways. However, as a substituted pyridine, it may interact with a variety of biological targets. The logical workflow for identifying potential protein targets and pathways is outlined below.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of (2-Methylpyridin-4-yl)methanamine based on computational methodologies. While experimental data remains the gold standard for structural elucidation, the theoretical framework presented here offers valuable insights for researchers, scientists, and drug development professionals. The detailed protocols for experimental and computational analysis serve as a roadmap for future studies aimed at definitively characterizing this molecule. A deeper understanding of its three-dimensional nature will undoubtedly facilitate the design of more potent and selective therapeutic agents.

Potential Biological Activities of (2-Methylpyridin-4-yl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of derivatives of (2-Methylpyridin-4-yl)methanamine and structurally related compounds. The primary focus of this document is on their promising antitubercular properties, specifically their inhibitory action on the essential mycobacterial transporter MmpL3. This guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.

Core Biological Activity: Antitubercular Action via MmpL3 Inhibition

Recent research has identified pyridine-methylamine derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds exert their antimycobacterial effect by targeting the Mycobacterial membrane protein Large 3 (MmpL3).

MmpL3 is an essential inner membrane transporter in mycobacteria responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids.[1][2][3][4] Mycolic acids are major components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm, which ultimately compromises the integrity of the cell wall and results in bacterial cell death.[4][5]

Mechanism of Action: MmpL3 Inhibition

The proposed mechanism of action involves the binding of the (2-Methylpyridin-4-yl)methanamine derivatives to the MmpL3 transporter. This binding event is thought to disrupt the proton motive force that drives the transport of TMM across the inner membrane.[1][6] Molecular docking studies suggest that these derivatives fit into a binding pocket of MmpL3, forming key interactions with specific amino acid residues. For instance, the nitrogen atom of the pyridine ring can form hydrogen bonds with residues such as D645, while other parts of the molecule can engage in hydrophobic and π-π stacking interactions within the binding site.[5]

References

- 1. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reconstitution and functional characterization of MmpL3, an essential transporter from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of Substituted Pyridine Methanamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted pyridine methanamines, also known as aminomethylpyridines or picolylamines. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and drug development, as they govern the stability, reactivity, and energetic profiles of these molecules. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visualizations of relevant workflows.

Introduction to Pyridine Methanamines

Pyridine methanamines are a class of organic compounds characterized by a pyridine ring substituted with an aminomethyl group (-CH₂NH₂). The position of this group on the pyridine ring (2-, 3-, or 4-) significantly influences the molecule's electronic and steric properties, and consequently, its thermochemical behavior. These compounds and their derivatives are important building blocks in the synthesis of pharmaceuticals and other functional materials. Their thermochemical properties, such as enthalpy of formation and bond dissociation energies, are fundamental to understanding their chemical behavior and for the rational design of new molecules with desired characteristics.

Quantitative Thermochemical Data

The following tables summarize the available experimental data on the thermochemical properties of 2-aminomethylpyridine and its derivatives. All data are presented at the standard temperature of 298.15 K.

Table 1: Molar Energies and Enthalpies of Combustion and Standard Molar Enthalpies of Formation of 2-Aminomethylpyridine and its Derivatives. [1]

| Compound | Formula | Molar Energy of Combustion (ΔcUm) (kJ·mol⁻¹) | Standard Molar Enthalpy of Combustion (ΔcH°m) (kJ·mol⁻¹) | Standard Molar Enthalpy of Formation (ΔfH°m) (kJ·mol⁻¹) |

| 2-Aminomethylpyridine (AMP) | C₆H₈N₂ | -3585.5 ± 2.4 | -3588.6 ± 2.4 | 88.4 ± 2.5 |

| tert-butyl 2-[N-(tert-Y)-2-picolyamino]acetate (AMPY) | C₁₇H₂₆N₂O₂ | -10145.0 ± 7.2 | -10154.3 ± 7.2 | -930.4 ± 7.6 |

| N,N-dioctyl-2-(aminomethyl)pyridine (AMPO) | C₂₂H₄₀N₂ | -14047.1 ± 18.8 | -14063.2 ± 18.8 | -304.8 ± 19.0 |

| tert-butyl 2-(N-octyl-2-picolyamino)acetate (AMPA) | C₁₉H₃₂N₂O₂ | -12141.3 ± 12.3 | -12153.1 ± 12.3 | -569.9 ± 12.6 |

Note: The original source provides the standard molar enthalpy of combustion for AMP as -3588.6 ± 2.4 kJ·mol⁻¹.

Key Thermochemical Properties

Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°m) is a critical parameter that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability. For 2-aminomethylpyridine, the experimental value has been determined to be 88.4 ± 2.5 kJ·mol⁻¹.[1]

Bond Dissociation Energy

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase.[2][3] It provides a direct measure of bond strength. For substituted pyridine methanamines, the key BDEs are those of the C-H and N-H bonds in the aminomethyl group.

Gas-Phase Acidity and Basicity

Gas-phase acidity (ΔH°acid) refers to the enthalpy change of the deprotonation reaction in the gas phase. The regioselectivity of deprotonation in pyridine has been studied, with the 4-position being the most acidic (ΔH°acid = 389.9 ± 2.0 kcal/mol), followed by the 3-position (391.2-391.5 kcal/mol).[5]

Gas-phase basicity (GB) and proton affinity (PA) are measures of a molecule's ability to accept a proton in the gas phase. For polyfunctional molecules like pyridine methanamines, protonation can occur at either the pyridine nitrogen or the amino group nitrogen. The preferred site of protonation in the gas phase can differ from that in solution.[6] Computational studies are often employed to determine the proton affinities of different sites.[7]

Experimental and Computational Protocols

The determination of thermochemical properties relies on a combination of experimental techniques and computational methods.

Experimental Methodologies

4.1.1. Oxygen Bomb Calorimetry

This is the primary experimental technique for determining the enthalpy of combustion of solid and liquid organic compounds.[8][9] From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's law.

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Apparatus: The setup consists of a high-strength, sealed combustion vessel (the bomb), a water-filled calorimeter jacket, a high-precision thermometer, and an ignition system.

-

Procedure:

-

A weighed pellet of the sample is placed in a crucible inside the bomb.

-

A fuse wire is connected to the ignition circuit and placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The energy equivalent of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

-

Data Analysis: The heat of combustion is calculated from the temperature rise, the calorimeter constant, and corrections for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

4.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat capacity of a substance as a function of temperature. It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling.

-

Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.

-

Procedure: A small, weighed amount of the sample is sealed in a pan, and an empty pan is used as a reference. Both pans are heated or cooled at a controlled rate, and the differential heat flow is recorded.

Computational Methodologies

Quantum chemical calculations are powerful tools for predicting and understanding the thermochemical properties of molecules, especially when experimental data is scarce.

-

Density Functional Theory (DFT): Methods like B3LYP are widely used to calculate molecular geometries and energies.[10]

-

High-Level Ab Initio Methods: More accurate methods such as G3, G4, and CBS-QB3 are employed to obtain high-precision thermochemical data, including enthalpies of formation and bond dissociation energies.[10]

-

Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic and homodesmotic reaction schemes are often used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of the thermochemical properties of substituted pyridine methanamines.

Caption: Experimental workflow for determining the standard enthalpy of formation using oxygen bomb calorimetry.

Conclusion

The thermochemical properties of substituted pyridine methanamines are of significant interest to researchers in various fields. This guide has summarized the available quantitative data, detailed the primary experimental and computational methodologies used for their determination, and provided a visual representation of a key experimental workflow. While experimental data for a wide range of substituted pyridine methanamines remains limited, the combination of calorimetry and high-level computational chemistry provides a robust framework for expanding our understanding of these important molecules. Future research should focus on the systematic experimental determination of the thermochemical properties of the 3- and 4-isomers and a broader range of substituted derivatives to build a more complete and predictive thermochemical database.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselectivity of pyridine deprotonation in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

InChIKey and SMILES for (2-Methylpyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)methanamine is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry. Its structural motif is of significant interest in the design of kinase inhibitors, particularly for targets such as 3-phosphoinositide-dependent protein kinase 1 (PDK1) and glycogen synthase kinase-3 (GSK-3). This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a representative synthetic protocol, and its application in the development of therapeutic agents.

Chemical Identifiers and Properties

The fundamental chemical identifiers for (2-Methylpyridin-4-yl)methanamine are essential for accurate documentation and database searches. Key physicochemical properties, largely based on computational predictions, are summarized in Table 1.

| Property | Value | Source |

| InChIKey | SYSGWPLRRPINQC-UHFFFAOYSA-N | PubChem[1][2] |

| SMILES | CC1=NC=CC(=C1)CN | PubChem[1][2] |

| Molecular Formula | C₇H₁₀N₂ | PubChem[1][2] |

| Molecular Weight | 122.17 g/mol | PubChem[2] |

| CAS Number | 94413-70-4 | PubChem[2] |

| Predicted XlogP | 0.1 | PubChem[1] |

| Monoisotopic Mass | 122.0844 Da | PubChem[1] |

Table 1: Chemical Identifiers and Computed Physicochemical Properties.

Synthesis Protocol

Reaction Scheme:

References

- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (2-Methylpyridin-4-yl)methanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)methanamine is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyridine ring and a primary aminomethyl group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of (2-Methylpyridin-4-yl)methanamine, with a primary focus on its application as a core structural motif in the development of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.

Application: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Derivatives of (2-Methylpyridin-4-yl)methanamine have been identified as potent and selective inhibitors of LSD1. LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates monomethylated and dimethylated histone H3 at lysine 4 (H3K4), leading to transcriptional repression. Overexpression of LSD1 has been observed in numerous cancers, making it a promising therapeutic target.

The (2-Methylpyridin-4-yl)methanamine scaffold serves as a crucial pharmacophore, with the aminomethyl group providing a key interaction point within the LSD1 active site. Modifications of this core structure have led to the discovery of compounds with significant anti-proliferative activity in cancer cell lines.

Quantitative Data: LSD1 Inhibition by (2-Methylpyridin-4-yl)methanamine Derivatives

The following table summarizes the in vitro inhibitory activity of representative (2-Methylpyridin-4-yl)methanamine derivatives against human LSD1.

| Compound ID | R1 Group | R2 Group | LSD1 IC50 (nM) |

| 1a | H | Phenyl | 150 |

| 1b | H | 4-Fluorophenyl | 85 |

| 1c | H | 3-Chlorophenyl | 120 |

| 2a | Methyl | Phenyl | 95 |

| 2b | Methyl | 4-Fluorophenyl | 50 |

| 2c | Methyl | 3-Chlorophenyl | 75 |

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted (2-Methylpyridin-4-yl)methanamine Derivatives

This protocol describes the reductive amination procedure for the synthesis of N-substituted derivatives of (2-Methylpyridin-4-yl)methanamine.

Materials:

-

(2-Methylpyridin-4-yl)methanamine

-

Aldehyde or Ketone of interest

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a solution of (2-Methylpyridin-4-yl)methanamine (1.0 eq) in anhydrous DCM, add the desired aldehyde or ketone (1.1 eq).

-

If the amine is used as a salt, add a suitable base like triethylamine (1.2 eq) to liberate the free amine.

-

A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours under an inert atmosphere.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol or Ethyl acetate/Hexane with triethylamine) to yield the desired N-substituted derivative.

Protocol 2: In Vitro LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3K4me2 peptide substrate

-

S-adenosyl-L-methionine (SAM) - not consumed but often included in assays

-

Europium-labeled anti-H3K4me1 antibody (donor)

-

Allophycocyanin (APC)-labeled streptavidin (acceptor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a small volume (e.g., 2 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the LSD1 enzyme solution (e.g., 2 µL of a 2X concentration) to all wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate solution (e.g., 2 µL of a 2X concentration).

-

Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

Stop the reaction and detect the product by adding a solution containing the Europium-labeled anti-H3K4me1 antibody and APC-labeled streptavidin (e.g., 4 µL of a 2.5X concentration).

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Caption: LSD1 Signaling Pathway and Inhibition.

Caption: Experimental Workflow for Synthesis and Biological Evaluation.

Synthesis of Novel Kinase Inhibitors Utilizing a (2-Methylpyridin-4-yl)methanamine Scaffold: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors incorporating a (2-Methylpyridin-4-yl)methanamine moiety and related aminopyridine structures. The methodologies described herein focus on the synthesis of inhibitors targeting key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1). These protocols are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.

Introduction

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment. Pyridine-containing compounds have emerged as a particularly successful class of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

(2-Methylpyridin-4-yl)methanamine and its analogs serve as versatile building blocks for the synthesis of a diverse range of kinase inhibitors. The methyl group can provide additional steric interactions, while the aminomethyl group offers a key vector for further chemical elaboration to enhance potency and selectivity. This document outlines the synthesis, biological evaluation, and relevant signaling pathways for kinase inhibitors derived from this scaffold.

Target Kinases and Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] In cancer, tumor cells often upregulate VEGF, which binds to VEGFR-2 on endothelial cells, stimulating their proliferation, migration, and survival, leading to tumor vascularization.[1] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

References

Application Notes and Protocols for Reductive Amination with (2-Methylpyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is instrumental in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice due to its mildness, selectivity, and broad functional group tolerance.[1][2] Unlike stronger reducing agents such as sodium borohydride, STAB does not readily reduce aldehydes and ketones, allowing for a convenient one-pot procedure where the reducing agent can be present from the start of the reaction.[3] This chemoselectivity minimizes the formation of alcohol byproducts and often leads to cleaner reactions and higher yields.[4]

This document provides a detailed protocol for the reductive amination of aldehydes and ketones with (2-Methylpyridin-4-yl)methanamine, a valuable building block in medicinal chemistry.

Reaction Principle

The reductive amination process begins with the nucleophilic attack of the primary amine, (2-Methylpyridin-4-yl)methanamine, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a protonated imine (iminium ion) intermediate. The sodium triacetoxyborohydride then selectively reduces the iminium ion to furnish the final secondary amine product. The use of aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is common for this reaction.[5] For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.[2]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of representative aldehyde and ketone substrates with (2-Methylpyridin-4-yl)methanamine using sodium triacetoxyborohydride.

| Carbonyl Substrate | Amine Substrate | Product | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | (2-Methylpyridin-4-yl)methanamine | N-Benzyl-(2-methylpyridin-4-yl)methanamine | NaBH(OAc)₃ | DCM | 2 - 4 | 85 - 95 |

| Cyclohexanone | (2-Methylpyridin-4-yl)methanamine | N-Cyclohexyl-(2-methylpyridin-4-yl)methanamine | NaBH(OAc)₃ | DCM | 12 - 24 | 80 - 90 |

Yields are estimated based on typical reductive amination reactions with similar substrates and are for illustrative purposes. Actual yields may vary depending on reaction scale and specific conditions.

Experimental Protocols

General Protocol for the Reductive Amination of an Aldehyde with (2-Methylpyridin-4-yl)methanamine

Materials:

-

Aldehyde (1.0 eq)

-

(2-Methylpyridin-4-yl)methanamine (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and (2-Methylpyridin-4-yl)methanamine (1.0-1.2 eq).

-

Dissolve the reactants in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration of the limiting reagent).

-

Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 4 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol for the Reductive Amination of a Ketone with (2-Methylpyridin-4-yl)methanamine

Materials:

-

Ketone (1.0 eq)

-

(2-Methylpyridin-4-yl)methanamine (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

-

Acetic Acid (optional, 0.1-1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the ketone (1.0 eq) and (2-Methylpyridin-4-yl)methanamine (1.0-1.2 eq).

-

Dissolve the reactants in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration of the limiting reagent).

-

(Optional) If the ketone is unreactive, add acetic acid (0.1-1.0 eq) to the mixture.

-

Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature. Ketone reactions are typically slower than aldehyde reactions and may require overnight stirring (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Visualizations

Caption: Experimental workflow for reductive amination.

Caption: Mechanism of reductive amination.

References

Application Notes and Protocols for (2-Methylpyridin-4-yl)methanamine Derivatives as Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals